4-(2,3-difluorophenyl)-6-methyl-2-pyrimidinamine
Description
The exact mass of the compound this compound is 221.07645362 g/mol and the complexity rating of the compound is 239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(2,3-difluorophenyl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3/c1-6-5-9(16-11(14)15-6)7-3-2-4-8(12)10(7)13/h2-5H,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEDURUSSRGJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653821 | |
| Record name | 4-(2,3-Difluorophenyl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913322-59-5 | |
| Record name | 4-(2,3-Difluorophenyl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(2,3-difluorophenyl)-6-methyl-2-pyrimidinamine is a member of the pyrimidine family, known for its diverse biological activities. Pyrimidine derivatives have been extensively studied due to their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : 248.22 g/mol
- Structural Features :
- A pyrimidine ring substituted at the 4-position with a difluorophenyl group.
- A methyl group at the 6-position.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in tumor growth and inflammation. The following mechanisms have been identified:
- Tyrosine Kinase Inhibition : Similar compounds have shown significant inhibitory effects on tyrosine kinases, which are critical in cancer cell signaling pathways. For instance, studies indicate that derivatives with similar structures can inhibit ZAP-70 and SYK kinases, which are implicated in lymphoma progression .
- VEGFR-2 Inhibition : Some pyrimidine derivatives exhibit activity against vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a pivotal role in angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .
Biological Activity Data
A summary of the biological activities observed for this compound is presented in Table 1. The activities were assessed through various in vitro assays.
Case Studies and Research Findings
Several studies have explored the biological implications of pyrimidine derivatives similar to this compound:
- Anticancer Activity : A study evaluated a series of pyrimidines for their cytotoxic effects against various cancer cell lines, including Hep-2. The results indicated that compounds with fluorinated phenyl groups significantly enhanced cytotoxicity compared to non-fluorinated analogs .
- Anti-inflammatory Effects : Research has demonstrated that certain pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes. This suggests potential applications in treating inflammatory diseases .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that the presence of electron-withdrawing groups (like fluorine) at specific positions on the phenyl ring significantly boosts biological activity against targeted kinases .
Scientific Research Applications
Anti-Inflammatory Applications
The compound has been investigated for its anti-inflammatory properties, particularly through its interaction with cyclooxygenase (COX) enzymes. Research shows that derivatives of pyrimidine compounds exhibit inhibitory effects on COX-1 and COX-2, which are key enzymes involved in the inflammatory process.
Case Study: COX Inhibition
A study assessed the anti-inflammatory activity of various pyrimidine derivatives, including 4-(2,3-difluorophenyl)-6-methyl-2-pyrimidinamine. The results indicated that certain derivatives significantly suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance:
This suggests that the compound may serve as a potential lead for developing new anti-inflammatory agents.
Anticancer Activity
The compound's structural characteristics make it a candidate for targeting various cancer-related pathways. Studies have shown that pyrimidine derivatives can inhibit specific kinases involved in tumor growth and metastasis.
Case Study: Tyrosine Kinase Inhibition
In a series of experiments focused on tyrosine kinases, several pyrimidine derivatives demonstrated potent activity against overexpressed proteins in cancers such as lung and pancreatic cancer. The following table summarizes the findings from these studies:
| Compound | Target Kinase | Efficacy | Reference |
|---|---|---|---|
| This compound | PI3K/mTOR | High | |
| Dilmapimod (SB-681323) | p38 MAPK | Moderate |
These results indicate that this compound could be further explored as an anticancer agent due to its ability to inhibit critical signaling pathways in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications at various positions on the pyrimidine ring can enhance or diminish biological activity.
Key Findings
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions can enhance the compound's potency against COX enzymes.
- Substituent Variations : Alterations at the C-4 position have been linked to increased activity against tyrosine kinases, indicating that strategic modifications can lead to more effective therapeutic agents.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing effect of fluorine atoms at the 2- and 3-positions facilitates nucleophilic substitution reactions. Common reagents and conditions include:
Key Findings :
-
Bromination occurs regioselectively at the pyrimidine C5 position due to steric and electronic factors .
-
Substitution kinetics depend on solvent polarity, with DMF accelerating reactivity compared to THF .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization of the pyrimidine ring:
Mechanistic Insight :
-
The methyl group at C6 stabilizes transition states during coupling, improving yields .
-
Fluorine substituents increase electrophilicity, enhancing oxidative addition efficiency .
Reductive Transformations
Reduction reactions target the pyrimidine ring or substituents:
| Reduction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ring Saturation | H₂, Pd/C in ethanol | 3,4-Dihydropyrimidin-2-amine | 68% | |
| Nitro Group Reduction | SnCl₂·2H₂O, HCl | Aminopyrimidine intermediate | 91% |
Applications :
Oxidative Reactions
Oxidation primarily targets the methyl group or aromatic system:
| Oxidation Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl → Carboxylic Acid | KMnO₄, H₂SO₄, ∆ | 6-Carboxy-pyrimidinamine | 58% | |
| N-Oxide Formation | mCPBA, CH₂Cl₂ | Pyrimidine N-oxide | 63% |
Regioselectivity :
-
The 2,3-difluorophenyl group directs oxidation to the methyl substituent via steric hindrance.
Heterocycle Functionalization
The amine group participates in cyclocondensation reactions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine Formation | Ethyl bromopyruvate, K₂CO₃, DMF | Fused bicyclic heterocycle | 77% |
Significance :
Acid/Base-Mediated Rearrangements
pH-dependent reactivity enables structural diversification:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Tautomerization | HCl (aq), reflux | Pyrimidinone tautomer | Quant. | |
| Dimroth Rearrangement | NaOH, H₂O, ∆ | Isomeric pyrimidine derivatives | 54% |
Regiochemical and Steric Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2,3-difluorophenyl)-6-methyl-2-pyrimidinamine, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization reactions. For optimization, employ statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity). This reduces trial-and-error approaches and enables efficient exploration of the reaction space. For example, fractional factorial designs can isolate key variables affecting yield and purity . Similar pyrimidine derivatives (e.g., 6-methyl-2-phenylpyrimidin-4-amine) have been synthesized using controlled stepwise functionalization, with yields optimized via HPLC monitoring .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Answer : Use a combination of:
- X-ray crystallography to resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding observed in analogous fluorinated pyrimidines) .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and detect impurities.
- Mass spectrometry (HRMS) for molecular weight validation.
- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for fluorinated aromatic systems .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity or stability of this compound in different solvent systems?
- Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model electronic properties (e.g., HOMO-LUMO gaps) and solvent interactions. For example:
- Solvent effects : Use the Conductor-like Screening Model (COSMO) to simulate polarity-driven solubility or degradation pathways.
- Reaction path searches : Identify transition states and intermediates for hydrolysis or oxidation reactions, as demonstrated in ICReDD’s hybrid computational-experimental workflows .
- Molecular dynamics (MD) : Simulate aggregation behavior in aqueous/organic mixtures to inform formulation strategies.
Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding the compound’s physicochemical properties?
- Answer : Cross-validate using:
- Multi-method validation : Compare computational predictions (e.g., logP, pKa) with experimental measurements (e.g., potentiometric titration, chromatographic retention times).
- Sensitivity analysis : Identify which computational parameters (e.g., basis sets, solvation models) most affect accuracy.
- Error propagation frameworks : Quantify uncertainties in both computational and experimental datasets, as applied in reaction engineering studies .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of fluorinated pyrimidinamine derivatives?
- Answer :
- Systematic substitution : Synthesize analogs with varying fluorine positions (e.g., 2,4-difluoro vs. 3,5-difluoro) and assess bioactivity (e.g., enzyme inhibition, cellular uptake).
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding modes against target proteins, validated by in vitro assays.
- Meta-analysis : Compare results with structurally related compounds (e.g., 6-(4-fluorophenyl)pyridazin-3-amine) to identify conserved pharmacophoric features .
Methodological Resources
- Experimental Design : Leverage DoE frameworks (e.g., Plackett-Burman, Central Composite Design) for efficient parameter screening .
- Data Interpretation : Apply cheminformatics tools (e.g., KNIME, Python’s RDKit) to correlate structural features with observed properties .
- Safety Protocols : Adopt hazard mitigation strategies for fluorinated intermediates (e.g., proper waste segregation, fume hood usage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
